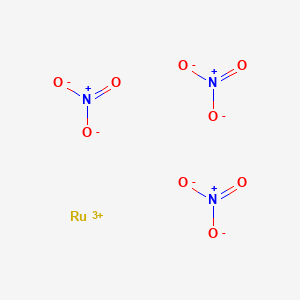
2-Fluoro-alpha-methyltyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-alpha-methyltyrosine, also known as FMT or 2F-Me-tyr, is a synthetic amino acid that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is structurally similar to tyrosine, an amino acid that plays a crucial role in the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. FMT has a fluorine atom attached to the alpha carbon and a methyl group attached to the aromatic ring, which makes it a unique compound with distinct properties.
Mechanism Of Action
The mechanism of action of 2-Fluoro-alpha-methyltyrosine is not fully understood, but it is believed to be similar to that of tyrosine. 2-Fluoro-alpha-methyltyrosine can be taken up by cells and converted to dopamine, which can then be used for neurotransmitter synthesis. 2-Fluoro-alpha-methyltyrosine has also been shown to inhibit the uptake of dopamine in vitro, which could potentially be useful in the treatment of dopamine-related disorders.
Biochemical And Physiological Effects
2-Fluoro-alpha-methyltyrosine has been shown to have several biochemical and physiological effects, including the ability to cross the blood-brain barrier and accumulate in the brain. 2-Fluoro-alpha-methyltyrosine has also been shown to be metabolized by the same enzymes that metabolize tyrosine, which suggests that it may have similar effects on neurotransmitter synthesis. 2-Fluoro-alpha-methyltyrosine has been shown to have low toxicity and is well-tolerated in animal studies.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Fluoro-alpha-methyltyrosine is its unique structure, which makes it a useful tool for studying the structure-activity relationships of amino acids and neurotransmitters. 2-Fluoro-alpha-methyltyrosine has also been shown to be a useful precursor for the synthesis of other fluorinated compounds that have potential applications in medical research. However, one of the limitations of 2-Fluoro-alpha-methyltyrosine is its relatively high cost, which may limit its widespread use in research.
Future Directions
There are several future directions for the use of 2-Fluoro-alpha-methyltyrosine in medical research. One potential application is the development of 2-Fluoro-alpha-methyltyrosine-based imaging agents for the diagnosis and treatment of neurological disorders such as Parkinson's disease. 2-Fluoro-alpha-methyltyrosine could also be used as a precursor for the synthesis of other fluorinated compounds that have potential applications in drug discovery and development. Further studies are needed to fully understand the mechanism of action of 2-Fluoro-alpha-methyltyrosine and its potential applications in medical research.
Conclusion:
In conclusion, 2-Fluoro-alpha-methyltyrosine is a synthetic amino acid that has potential applications in medical research. Its unique structure and properties make it a useful tool for studying the structure-activity relationships of amino acids and neurotransmitters. 2-Fluoro-alpha-methyltyrosine has been shown to have several biochemical and physiological effects, and has potential applications in the development of imaging agents and other fluorinated compounds for medical research. Further studies are needed to fully understand the potential of 2-Fluoro-alpha-methyltyrosine in medical research.
Synthesis Methods
The synthesis of 2-Fluoro-alpha-methyltyrosine involves several steps, starting with the protection of the amino and carboxyl groups of tyrosine. The protected tyrosine is then reacted with an appropriate fluorinating agent to introduce the fluorine atom at the alpha carbon position. The final step involves the removal of the protecting groups to yield 2-Fluoro-alpha-methyltyrosine. Several methods have been reported for the synthesis of 2-Fluoro-alpha-methyltyrosine, including the use of nucleophilic fluorinating agents and electrophilic fluorination methods.
Scientific Research Applications
2-Fluoro-alpha-methyltyrosine has been used in a wide range of scientific research applications, including the development of imaging agents for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. 2-Fluoro-alpha-methyltyrosine has been shown to be a potential radiotracer for imaging dopamine transporters in the brain, which could aid in the diagnosis and treatment of neurological disorders such as Parkinson's disease. 2-Fluoro-alpha-methyltyrosine has also been used as a precursor for the synthesis of other fluorinated compounds that have potential applications in medical research.
properties
CAS RN |
16855-16-6 |
|---|---|
Product Name |
2-Fluoro-alpha-methyltyrosine |
Molecular Formula |
C10H12FNO3 |
Molecular Weight |
213.21 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-fluoro-4-hydroxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H12FNO3/c1-10(12,9(14)15)5-6-2-3-7(13)4-8(6)11/h2-4,13H,5,12H2,1H3,(H,14,15)/t10-/m0/s1 |
InChI Key |
KKCUZTNSZYBKBG-JTQLQIEISA-N |
Isomeric SMILES |
C[C@](CC1=C(C=C(C=C1)O)F)(C(=O)O)N |
SMILES |
CC(CC1=C(C=C(C=C1)O)F)(C(=O)O)N |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)O)F)(C(=O)O)N |
Other CAS RN |
16855-16-6 |
synonyms |
2-FAmT 2-fluoro-alpha-methyltyrosine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















